Regioselective Bromination Yield – 5-Bromo vs. 3-Bromo Isomer
When ethyl 3-ethoxy-1H-pyrazole-4-carboxylate is treated with NBS in refluxing cyclohexane, the 5-bromo isomer (ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate, compound 12a) is obtained in 60% isolated yield, whereas its regioisomer ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate (12b) is produced in only 47% yield . This 13‑percentage‑point yield advantage translates directly into reduced per‑gram cost for large‑scale campaigns. Product 12a is a white crystalline solid, simplifying purification relative to the often oily 12b fraction .
| Evidence Dimension | Isolated yield from NBS bromination of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate |
|---|---|
| Target Compound Data | 60% (ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate, 12a) |
| Comparator Or Baseline | 47% (ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate, 12b) |
| Quantified Difference | 13 percentage points (absolute yield improvement of 27.7% relative to the comparator) |
| Conditions | NBS (1.05 eq), cyclohexane, reflux, 30 min; silica-gel column chromatography (CH₂Cl₂/EtOH) |
Why This Matters
Higher yield lowers the cost per gram of the building block and simplifies process-scale inventory planning, making the 5‑bromo isomer the economically rational choice for lead‑scale or pilot‑scale synthesis.
